molecular formula C7H10BrClN2 B2827227 (4-Bromo-2-methylphenyl)hydrazine hydrochloride CAS No. 56056-25-8; 858209-27-5

(4-Bromo-2-methylphenyl)hydrazine hydrochloride

Cat. No. B2827227
Key on ui cas rn: 56056-25-8; 858209-27-5
M. Wt: 237.53
InChI Key: DXQUZPNVVNHBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575186B2

Procedure details

To a solution of 4-bromo-2-methylaniline (2.50 g, 13.44 mmol) in concentrated HCl (5.4 mL) at 0° C. was added a cold solution of sodium nitrite (1.02 g, 14.78 mmol) in water (5.1 mL). Stirring was continued at 0° C. for 45 min then the mixture was filtered. To the filtrate at 0° C. was added a solution of tin(II) chloride in concentrated HCl (9.5 mL). The reaction mixture was allowed to warm to ambient temperature and stirred overnight. The reaction mixture was made basic at 0° C. with 40% NaOH solution and extracted three times with diethyl ether. The combined organic extracts was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The resulting solid was treated with 1.25 M HCl in methanol (30 mL), stirred for 10 min at 0° C. then concentrated in vacuo to give a pale yellow solid. The solid was triturated with diethyl ether and dried in vacuo to give (4-bromo-2-methylphenyl)hydrazine hydrochloride (2.26 g, 71%) as an off-white solid: 1H NMR (DMSO-d6, 300 MHz): δ 10.27 (br s, 3H), 7.97 (br s, 1H), 7.35 (m, 2H), 6.89 (d, J=8.2 Hz, 1H), 2.18 (s, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.[N:10]([O-])=O.[Na+].[ClH:14]>O>[ClH:14].[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][NH2:10])=[C:4]([CH3:9])[CH:3]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)C
Name
Quantity
1.02 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
5.1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
ADDITION
Type
ADDITION
Details
To the filtrate at 0° C. was added a solution of tin(II) chloride in concentrated HCl (9.5 mL)
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was made basic at 0° C. with 40% NaOH solution
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
WASH
Type
WASH
Details
The combined organic extracts was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The resulting solid was treated with 1.25 M HCl in methanol (30 mL)
STIRRING
Type
STIRRING
Details
stirred for 10 min at 0° C.
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Cl.BrC1=CC(=C(C=C1)NN)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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